Cas no 856563-21-8 (4-Aminopiperidine-1-carboxamide hydrochloride)

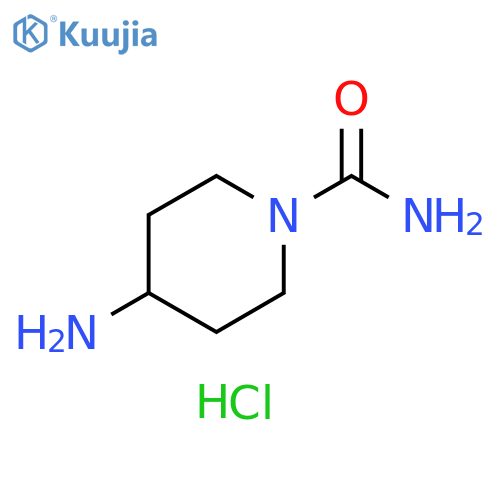

856563-21-8 structure

商品名:4-Aminopiperidine-1-carboxamide hydrochloride

CAS番号:856563-21-8

MF:C6H14ClN3O

メガワット:179.647860050201

MDL:MFCD29763480

CID:5226340

PubChem ID:68581623

4-Aminopiperidine-1-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Aminopiperidine-1-carboxamide hydrochloride

- 4-amino-1-piperidinecarboxamide hydrochloride

- SCHEMBL3286216

- 4-aminopiperidine-1-carboxamidehydrochloride

- 856563-21-8

- G74421

- EN300-34734

- DB-153603

- 4-aminopiperidine-1-carboxamide;hydrochloride

-

- MDL: MFCD29763480

- インチ: 1S/C6H13N3O.ClH/c7-5-1-3-9(4-2-5)6(8)10;/h5H,1-4,7H2,(H2,8,10);1H

- InChIKey: AZMBCHSXJBAMPF-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(N)CC1)(=O)N.Cl

計算された属性

- せいみつぶんしりょう: 179.0825398g/mol

- どういたいしつりょう: 179.0825398g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.4Ų

4-Aminopiperidine-1-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-34734-2.5g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 2.5g |

$754.0 | 2023-09-03 | ||

| Enamine | EN300-34734-1.0g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056676-1g |

4-Aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 95% | 1g |

¥2142.0 | 2024-04-18 | |

| Enamine | EN300-34734-0.25g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 0.25g |

$149.0 | 2023-09-03 | ||

| Enamine | EN300-34734-1g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 1g |

$385.0 | 2023-09-03 | ||

| Enamine | EN300-34734-5g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 5g |

$1115.0 | 2023-09-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745912-100mg |

4-Aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 95% | 100mg |

¥865.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745912-1g |

4-Aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 95% | 1g |

¥4110.00 | 2024-07-28 | |

| Enamine | EN300-34734-0.5g |

4-aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 0.5g |

$284.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056676-5g |

4-Aminopiperidine-1-carboxamide hydrochloride |

856563-21-8 | 95% | 5g |

¥6223.0 | 2024-04-18 |

4-Aminopiperidine-1-carboxamide hydrochloride 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ping Tong Food Funct., 2020,11, 628-639

856563-21-8 (4-Aminopiperidine-1-carboxamide hydrochloride) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:856563-21-8)4-Aminopiperidine-1-carboxamide hydrochloride

清らかである:99%

はかる:250mg

価格 ($):174.0